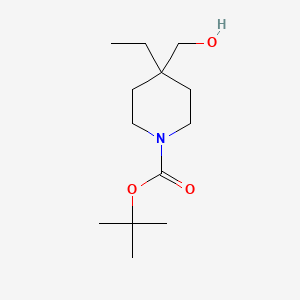

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

説明

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C13H25NO3. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

化学反応の分析

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group (-CHOH) undergoes typical alcohol-based reactions, including oxidation, sulfonation, and nucleophilic substitution.

Sulfonation to Generate a Leaving Group

The hydroxyl group can be converted to a mesylate or tosylate, enabling elimination or substitution reactions. For example:

- Reaction : Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) yields the mesylate derivative.

- Application : This intermediate is pivotal in synthesizing alkenes via elimination (e.g., formation of 4-methylenepiperidine derivatives under basic conditions) .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methanesulfonyl chloride, EtN | Dichloromethane, 0°C to RT | Tert-butyl 4-ethyl-4-((methylsulfonyl)methyl)piperidine-1-carboxylate |

Oxidation Reactions

The hydroxymethyl group can be oxidized to a formyl (-CHO) or carboxylic acid (-COOH) group, depending on the reagent:

- Mild Oxidation : Using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in dichloromethane converts -CHOH to -CHO.

- Strong Oxidation : Potassium permanganate (KMnO) or Jones reagent oxidizes -CHOH to -COOH.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| Dess-Martin periodinane | DCM, RT, 2h | Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate | Intermediate for cross-coupling |

| KMnO | HO/acetone, 0°C | Tert-butyl 4-ethyl-4-carboxylpiperidine-1-carboxylate | Carboxylic acid derivatives |

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free piperidine amine:

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane .

- Outcome : The deprotected amine serves as a versatile intermediate for further functionalization (e.g., amidation, reductive amination) .

| Acid | Conditions | Product | Reference |

|---|---|---|---|

| TFA | DCM, 0°C to RT, 1h | 4-Ethyl-4-(hydroxymethyl)piperidine | |

| HCl (4M in dioxane) | RT, 3h | 4-Ethyl-4-(hydroxymethyl)piperidine |

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic displacement reactions when converted to a leaving group (e.g., mesylate):

- Example : Reaction with sodium azide (NaN) in DMF yields the azide derivative, which can be reduced to an amine .

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Tert-butyl 4-ethyl-4-((methylsulfonyl)methyl)piperidine-1-carboxylate | NaN | DMF, 80°C, 12h | Tert-butyl 4-ethyl-4-(azidomethyl)piperidine-1-carboxylate |

Esterification and Ether Formation

The hydroxymethyl group forms esters or ethers under standard conditions:

- Esterification : Reaction with acetyl chloride (AcCl) in pyridine yields the acetate ester .

- Etherification : Mitsunobu reaction with phenols generates ether linkages .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | AcCl, pyridine | DCM, RT, 4h | Tert-butyl 4-ethyl-4-(acetoxymethyl)piperidine-1-carboxylate |

| Etherification | DIAD, PPh, phenol | THF, 0°C to RT, 8h | Tert-butyl 4-ethyl-4-(phenoxymethyl)piperidine-1-carboxylate |

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to be modified into more complex molecules, making it valuable in the development of new compounds.

2. Medicinal Chemistry

This compound has garnered attention for its potential as a precursor in drug discovery. Its structural features suggest that it may interact with biological targets, leading to the development of therapeutics for various conditions.

1. Enzyme Inhibition

Research indicates that piperidine derivatives, including this compound, can inhibit key enzymes involved in metabolic pathways. For example:

- MenA Enzyme Inhibition: Studies have shown that related compounds can inhibit the MenA enzyme in Mycobacterium tuberculosis, disrupting energy production in bacteria and presenting a novel approach to tuberculosis treatment.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The structural characteristics enable it to target specific metabolic processes within bacteria, potentially aiding in the development of new antibiotics.

3. Anti-inflammatory Effects

There is emerging evidence that piperidine derivatives can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis by inhibiting specific enzymes involved in inflammation.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of piperidine derivatives. Key findings include:

- Modifications to the tert-butyl and hydroxymethyl groups significantly impact efficacy and pharmacokinetic properties.

作用機序

The mechanism of action of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

類似化合物との比較

Similar Compounds

Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an ethyl group.

1-Boc-4-hydroxypiperidine: Contains a hydroxyl group and a tert-butyl carbamate protecting group.

Uniqueness

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both an ethyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

生物活性

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHNO

- Molecular Weight: 271.39 g/mol

The compound features a piperidine ring substituted with a tert-butyl group, an ethyl group, and a hydroxymethyl group, contributing to its unique biological properties.

This compound exhibits its biological activity through interactions with various molecular targets, including enzymes and receptors. It can function as an inhibitor or modulator , influencing several biochemical pathways:

- Enzyme Interaction: The compound interacts with specific enzymes, altering their activity and affecting metabolic pathways. For instance, it has been shown to inhibit certain proteases, which can lead to reduced cellular proliferation in cancer models.

- Cell Signaling Modulation: By affecting signaling pathways, this compound can influence gene expression and cellular responses. It has been noted to alter the phosphorylation states of proteins involved in critical signaling cascades .

Cellular Effects

The compound's effects on various cell types have been documented extensively:

- Anticancer Activity: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed significant inhibition of growth in breast cancer cells (MDA-MB-231), with an IC value of approximately 0.126 μM .

Table 1: Summary of Biological Activities

| Cell Line | IC (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | Significant growth inhibition |

| MCF10A (Non-cancer) | >20 | Minimal effect observed |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Study on Cancer Cell Lines: A study evaluated the compound's efficacy against triple-negative breast cancer (TNBC). The results indicated that it inhibited tumor growth more effectively than standard treatments like 5-Fluorouracil (5-FU), highlighting its potential as a novel therapeutic agent .

- Metabolic Pathway Analysis: Research has shown that this compound affects metabolic pathways involving ATP production and cellular respiration, suggesting its role in enhancing cellular energy metabolism under stress conditions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution: The compound is absorbed efficiently in biological systems, with studies indicating favorable distribution across tissues.

- Metabolism: It undergoes metabolic transformations that may affect its bioavailability and efficacy; however, detailed metabolic pathways are still under investigation .

特性

IUPAC Name |

tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPNVEXNNSRLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646527 | |

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-38-6 | |

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。